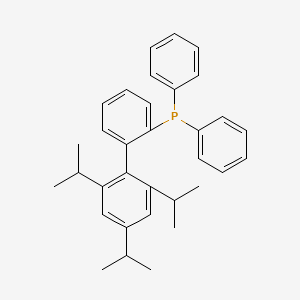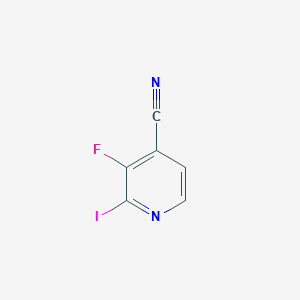![molecular formula C22H21N3O4 B2480196 7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one CAS No. 301308-68-9](/img/structure/B2480196.png)
7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one" belongs to a class of compounds known for their diverse pharmacological activities. The research on similar compounds involves the synthesis and characterization of derivatives with potential bioactive properties, focusing on their molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Studies on related compounds demonstrate a variety of synthetic routes, including microwave irradiation conditions and Mannich base reactions, which are common for producing complex molecules with high yields and purity (Kuarm et al., 2011). For example, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids shows the versatility of using microwave-assisted reactions and Mannich reactions to introduce morpholine groups into the molecular structure, indicating possible synthetic pathways for the compound (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, demonstrating the importance of NMR, IR, and mass spectrometry in determining the structure of complex molecules. These techniques are crucial for confirming the presence of specific functional groups and the overall molecular architecture (Özil et al., 2018).
Chemical Reactions and Properties
The reactivity of related compounds involves interactions with nucleophilic reagents, leading to the formation of derivatives with varied functional groups. This highlights the compound's versatility in undergoing chemical transformations, which can be crucial for its potential applications (Samsonov & Volodarskii, 1998).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are essential for understanding the compound's behavior in different environments. While specific data on the target compound were not found, related research emphasizes the significance of these properties in the compound's application and formulation (Gawai et al., 2019).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to the compound , have been extensively studied for their corrosion inhibition properties. For instance, new benzimidazole derivatives based on 8-hydroxyquinoline have demonstrated significant efficiency as corrosion inhibitors for mild steel in acidic solutions. These studies offer insights into the anticorrosive activity, highlighting the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications, particularly in environments prone to acidic corrosion. Experimental data and quantum mechanical investigations support these findings, providing a solid basis for the application of similar compounds in corrosion inhibition (Rbaa et al., 2020).
Molecular Interaction Studies
The interaction of benzimidazole derivatives with metal ions has been another area of interest. Studies have shown that certain derivatives can act as effective ligands, forming complexes with metal ions. These interactions have been utilized in the synthesis of novel compounds with potential applications in sensing, catalysis, and biological activities. For example, unsymmetrical o-phenylenediamine derivatives have been synthesized and characterized, with findings suggesting applications in metal ion detection and fluorescence sensing within biological systems (Dey et al., 2019).
Synthesis of Novel Compounds
The versatility of benzimidazole derivatives extends to the synthesis of novel compounds with potential therapeutic applications. Aminomethylation reactions involving morpholine have been explored, leading to the production of aminomethylated derivatives under mild reaction conditions. Such methodologies highlight the potential for synthesizing diverse bioactive molecules, expanding the library of compounds for further biological and pharmacological testing (Mondal et al., 2017).
Propiedades
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-18-5-3-2-4-17(18)23-21(24)15-12-14-6-7-19(26)16(20(14)29-22(15)27)13-25-8-10-28-11-9-25/h2-7,12,26H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYVGZHIBXQICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN5CCOCC5)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

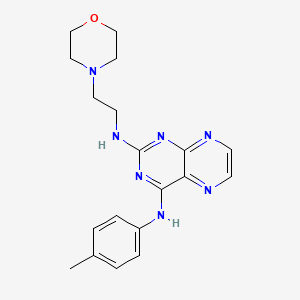
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)
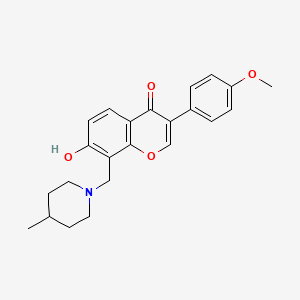

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

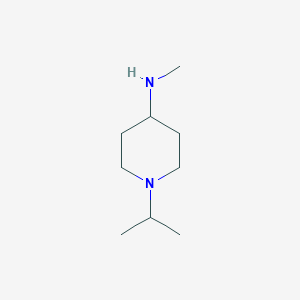
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
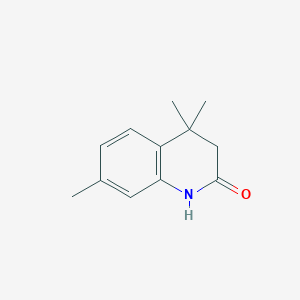
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)


